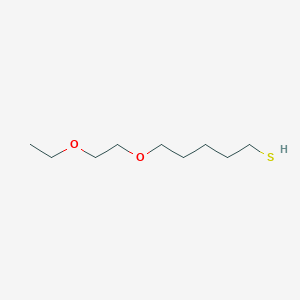
5-(2-ethoxyethoxy)pentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyethoxy)pentane-1-thiol, also known as 5-EEPT, is an organosulfur compound that is a derivative of pentane. It has been studied extensively in recent years due to its potential applications in various fields, such as medical and industrial research. 5-EEPT is a colorless, volatile liquid with a pungent odor, and is soluble in many organic solvents.
Scientific Research Applications
5-(2-ethoxyethoxy)pentane-1-thiol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a stabilizer for pharmaceuticals, and as a catalyst for various chemical reactions. In addition, it has been used as a fluorescent probe for the detection of metal ions, and as a fluorescent marker for cell imaging. Furthermore, it has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of DNA and RNA.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyethoxy)pentane-1-thiol is not well understood. However, it is believed that the sulfur atom in the molecule binds to metal ions, forming complexes that are more stable than the metal ions in their free state. These complexes can then be used to detect metal ions in solution, or to catalyze reactions. In addition, the sulfur atom is believed to interact with proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-ethoxyethoxy)pentane-1-thiol are not well understood. However, it is believed that the sulfur atom in the molecule can interact with proteins and enzymes, leading to changes in their structure and function. In addition, it is believed that the sulfur atom can bind to metal ions, forming complexes that can be used to detect metal ions in solution, or to catalyze reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-ethoxyethoxy)pentane-1-thiol in laboratory experiments is its low cost and availability. In addition, it is a relatively stable compound and can be used in a wide range of reactions. However, there are some limitations to its use. For example, it is highly volatile and can be difficult to handle in laboratory conditions. In addition, it is not soluble in water, and thus cannot be used in aqueous solutions.
Future Directions
There are many potential future directions for 5-(2-ethoxyethoxy)pentane-1-thiol research. For example, it could be used to develop new fluorescent probes for the detection of metal ions, or to study the structure and function of proteins and enzymes. In addition, it could be used to study the structure and function of DNA and RNA, or to develop new catalysts for chemical reactions. Finally, it could be used to develop new pharmaceuticals or to study the effects of sulfur-containing compounds on cellular processes.
Synthesis Methods
5-(2-ethoxyethoxy)pentane-1-thiol can be synthesized from pentane-1-thiol and ethyl bromide through a nucleophilic substitution reaction. The reaction requires anhydrous conditions and a strong base, such as sodium hydride or potassium tert-butoxide, to catalyze the reaction. After the reaction is complete, the product can be purified by distillation or recrystallization.
properties
IUPAC Name |
5-(2-ethoxyethoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKJUBDVUZJUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyethoxy)pentane-1-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)


![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
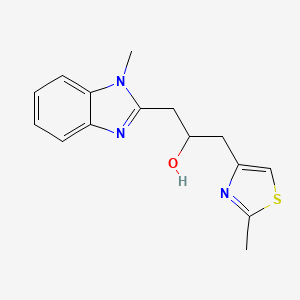
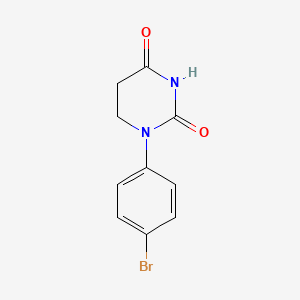
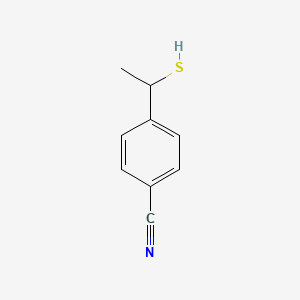
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
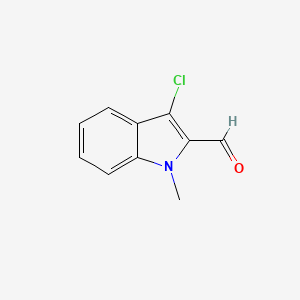
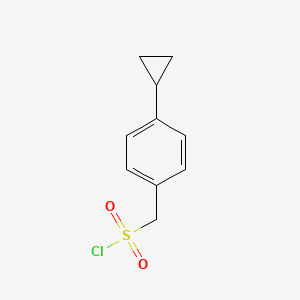
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
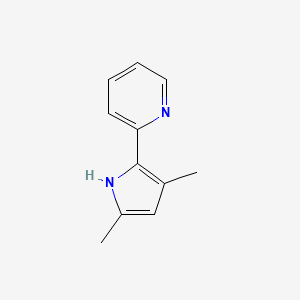
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)